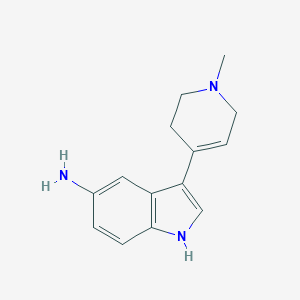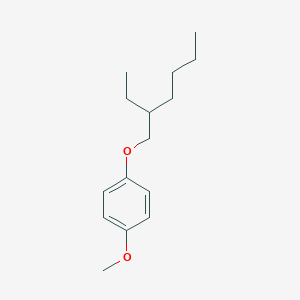
1-((2-Ethylhexyl)oxy)-4-methoxybenzene
Descripción general
Descripción
“1-((2-Ethylhexyl)oxy)-4-methoxybenzene” is an organic compound consisting of a benzene ring substituted with a methoxy group (-OCH3) at the 4-position and a 2-ethylhexyl ether group at the 1-position. The presence of the ether and methoxy groups suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of “1-((2-Ethylhexyl)oxy)-4-methoxybenzene” would consist of a benzene ring, which is a planar, cyclic molecule with alternating double bonds. The methoxy and 2-ethylhexyl ether groups are electron-donating, which could influence the compound’s reactivity .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-donating methoxy and 2-ethylhexyl ether groups. These groups could potentially increase the electron density on the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-((2-Ethylhexyl)oxy)-4-methoxybenzene” would depend on factors such as its molecular structure and the nature of its functional groups. For instance, the presence of the ether and methoxy groups could potentially influence its polarity, solubility, and boiling/melting points .
Aplicaciones Científicas De Investigación
Cosmetic Industry: Emollient and Skin Conditioning Agent
This compound is structurally related to ingredients that are commonly used in skin creams, such as 3-[(2-ethylhexyl)oxy]-1,2-propanediol, known as SENSIVA® SC50 . It acts as an emollient, providing a softening and soothing effect on the skin, and as a conditioning agent, improving the appearance of dry or damaged skin by reducing flaking and restoring suppleness.
Green Chemistry: Synthesis of Glycerol Ethers
The synthesis of glycerol ethers, which are important in various industrial applications, can be achieved using similar compounds. These processes are part of green chemistry initiatives aiming to reduce harmful byproducts and improve the overall sustainability of chemical manufacturing .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-ethylhexoxy)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-4-6-7-13(5-2)12-17-15-10-8-14(16-3)9-11-15/h8-11,13H,4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRTUSZHEQXAFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391618 | |
| Record name | 1-[(2-Ethylhexyl)oxy]-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Ethylhexyl)oxy)-4-methoxybenzene | |
CAS RN |
146370-51-6 | |
| Record name | 1-[(2-Ethylhexyl)oxy]-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



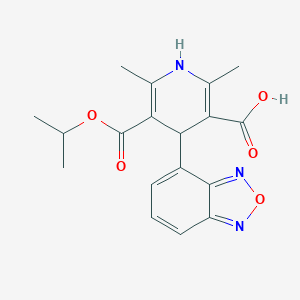


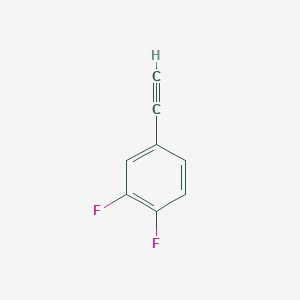




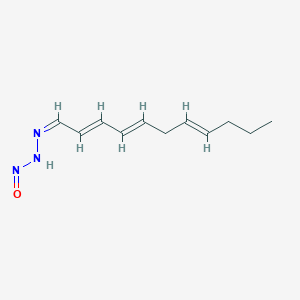
![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)
